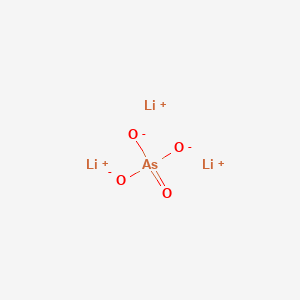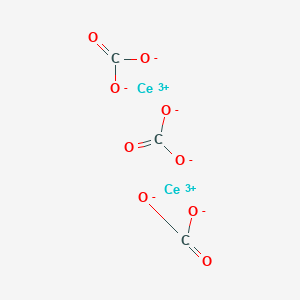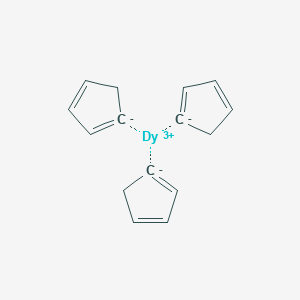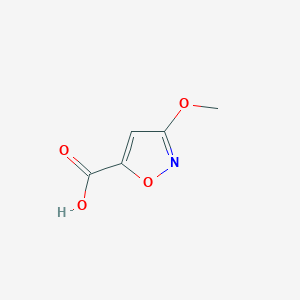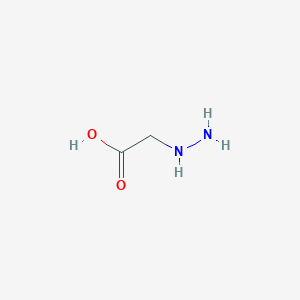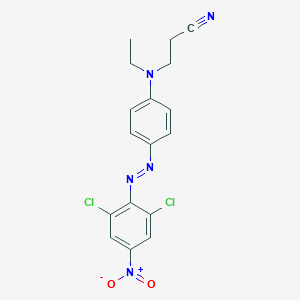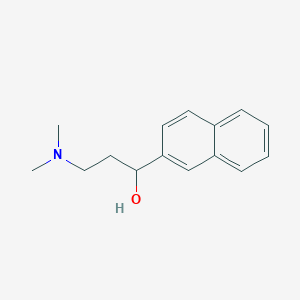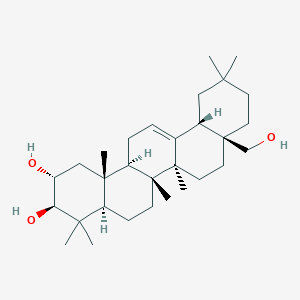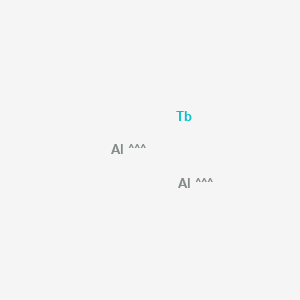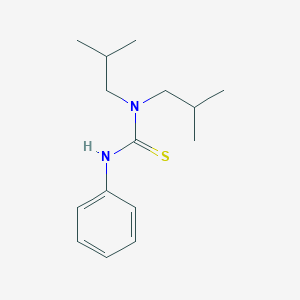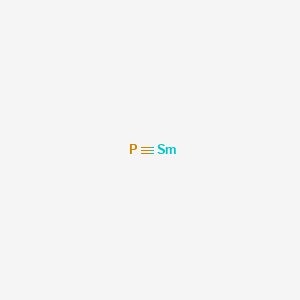
bismuth; strontium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
bismuth; strontium is a compound that combines bismuth and strontium in a 3:1 ratio
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bismuth, compd. with strontium (3:1) can be achieved through various methods. One common approach involves the solid-state reaction of bismuth oxide (Bi2O3) and strontium carbonate (SrCO3) at high temperatures. The reaction typically occurs in a furnace at temperatures ranging from 800°C to 1000°C. The resulting product is then cooled and ground to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of bismuth, compd. with strontium (3:1) may involve similar high-temperature solid-state reactions. Additionally, hydrothermal synthesis methods can be employed, where the reactants are dissolved in a high-pressure, high-temperature aqueous solution, leading to the formation of the compound under controlled conditions.
化学反应分析
Types of Reactions
bismuth; strontium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state compounds.
Substitution: The compound can participate in substitution reactions where one element is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitric acid (HNO3) for oxidation reactions and reducing agents like hydrogen gas (H2) for reduction reactions. Substitution reactions may involve reagents such as halogens or other metal salts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bismuth(V) oxide (Bi2O5), while reduction may produce elemental bismuth (Bi) and strontium (Sr).
科学研究应用
bismuth; strontium has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other bismuth and strontium compounds.
Materials Science: The compound is studied for its potential use in electronic and optical materials due to its unique properties.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a component in certain pharmaceuticals.
Industry: The compound is investigated for its potential use in catalysts and other industrial applications.
作用机制
The mechanism by which bismuth, compd. with strontium (3:1) exerts its effects involves interactions at the molecular level. The compound can interact with various molecular targets, including enzymes and proteins, leading to changes in their activity. These interactions can affect biological pathways and processes, making the compound of interest for medical and biological research.
相似化合物的比较
Similar Compounds
Bismuth oxide (Bi2O3): A common bismuth compound with applications in materials science and catalysis.
Strontium carbonate (SrCO3): A strontium compound used in various industrial applications.
Bismuth ferrite (BiFeO3):
Uniqueness
bismuth; strontium is unique due to its specific combination of bismuth and strontium, which imparts distinct properties not found in other similar compounds
属性
CAS 编号 |
12589-81-0 |
|---|---|
分子式 |
Bi3Sr |
分子量 |
714.6 g/mol |
InChI |
InChI=1S/3Bi.Sr |
InChI 键 |
UYHUDQPXZYGRMS-UHFFFAOYSA-N |
SMILES |
[Sr].[Bi].[Bi].[Bi] |
规范 SMILES |
[Sr].[Bi].[Bi].[Bi] |
Key on ui other cas no. |
12589-81-0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


